molecular formula C7H17ClNOP B017263 Chloro(diisopropylamino)methoxyphosphine CAS No. 86030-43-5

Chloro(diisopropylamino)methoxyphosphine

Cat. No.: B017263
CAS No.: 86030-43-5
M. Wt: 197.64 g/mol
InChI Key: VOVWQRQDSCYAEA-UHFFFAOYSA-N
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Description

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine is a chemical compound with the molecular formula C12H28ClN2P. It is also known by its IUPAC name, N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine

Scientific Research Applications

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine has several applications in scientific research:

Mechanism of Action

Target of Action

Methyl N,N-diisopropylchlorophosphoramidite, also known as N,N-Diisopropylmethylphosphoramidic Chloride, 80% or N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine, is primarily used as a phosphitylating agent . Its primary targets are the hydroxyl groups present in the nucleosides during the synthesis of oligonucleotides .

Mode of Action

The compound interacts with its targets (hydroxyl groups) through a process known as phosphitylation . This interaction results in the formation of phosphite esters, which are then oxidized to form the desired phosphodiester bonds in the oligonucleotide chain .

Biochemical Pathways

The compound plays a crucial role in the phosphoramidite method for oligonucleotide synthesis . This method involves a series of chemical reactions, including coupling, capping, oxidation, and deprotection, to form the desired oligonucleotide sequence .

Pharmacokinetics

Its bioavailability in a reaction is influenced by factors such as concentration, reaction conditions, and the presence of other reagents .

Result of Action

The action of Methyl N,N-diisopropylchlorophosphoramidite results in the formation of oligonucleotides, which are short DNA or RNA molecules . Oligonucleotides have numerous applications in research, diagnostics, and therapeutics .

Action Environment

The action, efficacy, and stability of Methyl N,N-diisopropylchlorophosphoramidite are influenced by various environmental factors. These include the pH, temperature, and solvent of the reaction environment . Proper storage conditions are also crucial to maintain its stability and prevent degradation .

Chemical Reactions Analysis

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClNOP/c1-6(2)9(7(3)4)11(8)10-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVWQRQDSCYAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86030-43-5
Record name Chloro(diisopropylamino)methoxy phosphine
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